(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
Overview
Description
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is a versatile organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group and two methyl groups, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and benzyl bromide as the benzylating agent . The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: (4-Benzyl-6,6-dimethylmorpholin-2-YL)ketone.
Reduction: (4-Benzyl-6,6-dimethylmorpholin-2-YL)amine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-6,6-dimethylmorpholin-2-YL)amine: Similar structure but with an amine group instead of a hydroxyl group.
(4-Benzyl-6,6-dimethylmorpholin-2-YL)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(4-Benzyl-6,6-dimethylmorpholin-2-YL)ether: Similar structure but with an ether group instead of a hydroxyl group.
Uniqueness
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is unique due to its specific combination of a morpholine ring with a benzyl group and two methyl groups, providing distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-benzyl-6,6-dimethylmorpholin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCXMQRTZZKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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